Isodonoic acid

Description

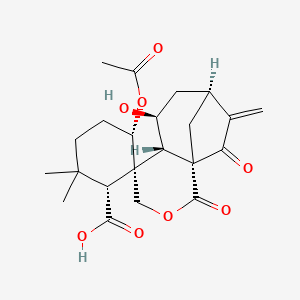

Isodonoic acid is an ent-kaurene-type diterpenoid isolated from plants of the genus Isodon (syn. Rabdosia), notably Isodon ternifolia (三叶香茶菜) . Its molecular formula is C₂₂H₂₈O₈, with a molecular weight of 420.46 g/mol. Key physicochemical properties include a high melting point (291–294°C) and a positive optical rotation ([α]D²⁵ = +42.6°, c = 0.09 in MeOH) . It is primarily sourced from the leaves of Isodon ternifolia, a plant traditionally used in Chinese folk medicine for its antimicrobial and anti-inflammatory properties . While its specific pharmacological activities remain understudied, its structural analogs exhibit notable bioactivities, such as cytotoxicity, which will be discussed in detail below.

Properties

CAS No. |

84294-78-0 |

|---|---|

Molecular Formula |

C22H28O8 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(1S,1'R,3'S,5S,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-carboxylic acid |

InChI |

InChI=1S/C22H28O8/c1-10-12-7-13(24)15-21(8-12,17(10)25)19(28)29-9-22(15)14(30-11(2)23)5-6-20(3,4)16(22)18(26)27/h12-16,24H,1,5-9H2,2-4H3,(H,26,27)/t12-,13+,14+,15-,16-,21+,22+/m1/s1 |

InChI Key |

YYLPICOTWQVMKZ-OWAWIEFQSA-N |

SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C(=O)O)(C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C(=O)O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C(=O)O)(C)C |

Synonyms |

isodonoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isodonoic acid belongs to a class of ent-kaurene diterpenoids, which are characterized by a fused tetracyclic skeleton. Below is a comparative analysis of this compound and its analogs, focusing on structural features, sources, and bioactivities.

Isodonoiol (Rabdosin C / Rabdophyllin G)

- Molecular Formula : C₂₂H₃₀O₇ (MW: 406.48 g/mol)

- Physical Properties : Melting point = 271.8–272.3°C; [α]D²⁵ = +98.6° (c = 0.57 in pyridine) .

- Source : Isodon rubescens var. lushanensis and Isodon japonica .

- Bioactivity : Exhibits cytotoxicity against leukemia cells (K562, IC₅₀ = 10.15 μmol/L) and breast cancer cells (Bcap37, IC₅₀ = 101.32 μmol/L), though less potent than cisplatin (IC₅₀ = 3.84 μmol/L for K562) .

- Key Difference: The absence of a hydroxyl group and a ketone moiety in isodonoiol compared to this compound may reduce polarity and influence its cellular uptake and activity.

Isodonphenol A

- Molecular Formula : C₂₂H₃₂O₅ (MW: 376.49 g/mol)

- Physical Properties : Melting point = 213–215°C; [α]D²⁵ = -154° (c = 0.5 in EtOH) .

- Source : Isodon pharicus .

- Key Difference: The lack of three oxygen-containing functional groups (compared to this compound) likely reduces its solubility and alters receptor binding.

Longikaurin A and E

- Relevance: Co-isolated with this compound from Isodon ternifolia .

- Structural Features : Both share the ent-kaurene skeleton but differ in substituents. For example, longikaurin A has an additional epoxy ring.

Comparative Data Table

Structural and Functional Insights

Oxygenation and Bioactivity: this compound’s higher oxygen content (8 oxygen atoms vs. 5–7 in analogs) may enhance hydrogen-bonding interactions with biological targets, though this requires validation .

Stereochemistry: The positive optical rotation of this compound contrasts sharply with the negative rotation of isodonphenol A, suggesting divergent stereochemical configurations that could affect pharmacological profiles .

Plant-Specific Biosynthesis: The production of these compounds varies by Isodon species. For example, this compound is exclusive to I. ternifolia, whereas isodonoiol is found in I. rubescens and I. japonica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.